molecular formula C11H10O3 B056267 Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate CAS No. 29427-70-1

Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B056267
CAS No.: 29427-70-1
M. Wt: 190.19 g/mol
InChI Key: HFFSDUMJDBSQKA-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate is a high-purity synthetic building block of significant interest in medicinal and organic chemistry. This compound features a fused indanone scaffold incorporating both a ketone and an ester functional group, making it a versatile precursor for the synthesis of a wide range of complex molecules. Its primary research value lies in its role as a key intermediate in the development of pharmacologically active compounds, particularly non-steroidal glucocorticoid receptor modulators and other therapeutic agents targeting nuclear receptors. The molecule's rigid, planar structure is also exploited in materials science for the construction of organic electronic materials and ligands for metal-organic frameworks (MOFs). Researchers utilize this ester in various ring-formation and functionalization reactions, including condensations, alkylations, and nucleophilic additions to the carbonyl groups, to efficiently construct polycyclic structures. Its well-defined reactivity profile allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns and the design of novel organic semiconductors with tailored properties.

Properties

IUPAC Name

methyl 3-oxo-1,2-dihydroindene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)9-6-10(12)8-5-3-2-4-7(8)9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFSDUMJDBSQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372958
Record name Methyl 3-oxo-indan-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29427-70-1
Record name Methyl 2,3-dihydro-3-oxo-1H-indene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29427-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-oxo-indan-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The most efficient route involves the base-mediated alkylation of 1-indanone with dimethyl carbonate (DMC). Sodium hydride (NaH) deprotonates the α-hydrogen of 1-indanone, generating a resonance-stabilized enolate. This nucleophile attacks the electrophilic carbonyl carbon of DMC, resulting in transesterification and formation of the methyl ester group at the indene’s 2-position. While this method primarily yields methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, positional isomerism can arise depending on the enolate’s regioselectivity.

Optimization of Reaction Conditions

Key parameters for maximizing yield (99%) and purity:

  • Solvent : Tetrahydrofuran (THF) ensures optimal solubility of NaH and 1-indanone.

  • Temperature : Reflux conditions (65–67°C) accelerate enolate formation.

  • Atmosphere : Nitrogen inertization prevents oxidation of sensitive intermediates.

  • Stoichiometry : A 2:1 molar ratio of DMC to 1-indanone ensures complete conversion.

Representative Procedure:

  • Charge a 250 mL flask with DMC (17 g, 189 mmol) and THF (80 mL).

  • Add NaH (60% w/w, 3.18 g, 79.4 mmol) under N₂.

  • Dropwise add 1-indanone (5 g, 37.8 mmol) in THF (40 mL).

  • Reflux for 2 hr, quench with 1M HCl/ice, extract with ethyl acetate (3 × 100 mL).

  • Dry organic layers over Na₂SO₄ and concentrate to obtain the crude product (7.11 g, 99%).

Enantioselective Synthesis Approaches

Dynamic Kinetic Resolution (DKR)

While primarily applied to chloro-substituted analogs (e.g., (+)-5-chloro derivatives), DKR principles can be adapted for chiral indanone carboxylates:

  • Catalyst System : Candida antarctica lipase B (CAL-B) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) base.

  • Solvent : Anhydrous THF minimizes hydrolysis side reactions.

  • Outcome : >95% enantiomeric excess (ee) by balancing enzymatic hydrolysis and base-catalyzed racemization.

Critical Parameters:

ParameterOptimal RangeImpact on Yield/ee
CAL-B Loading20–30 mg/mmolIncreases ee
TBD Concentration5–10 mol%Enhances racemization rate
Temperature40–45°CBalances enzyme activity and stability

Functional Group Transformations

Oxidation of Dihydroindene Precursors

Methyl 2,3-dihydro-1H-indene-1-carboxylate can be oxidized to introduce the 3-keto group:

  • Oxidizing Agents : CrO₃/H₂SO₄ (Jones reagent) or KMnO₄ in acidic media.

  • Yield : 70–85% depending on substituent electronic effects.

  • Challenge : Over-oxidation to indenone derivatives requires careful stoichiometric control.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Alkylation99>95One-step, high atom economyPositional isomerism risk
DKR8598EnantioselectivityRequires specialized catalysts
Oxidation7890Uses stable precursorsMulti-step, lower yield

Scientific Research Applications

Medicinal Chemistry

Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit apoptosis proteins (IAPs), which are crucial in cancer cell survival. Studies have shown its efficacy against various cancers, including breast cancer and acute myeloid leukemia.

The compound has demonstrated various biological activities:

  • Antimicrobial Properties : Investigations into its antimicrobial effects have revealed potential applications in treating infections caused by resistant bacteria.
  • Anti-inflammatory Effects : Compounds derived from methyl 3-oxo-2,3-dihydro-1H-indene have shown promise in reducing inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways.

Study on Apoptosis Induction

A peer-reviewed study highlighted that methyl 3-oxo-2,3-dihydro-1H-indene derivatives effectively induced apoptosis in cancer cell lines by disrupting IAP function. This suggests their potential as anticancer agents.

Inflammation Model Study

In an experimental model of inflammation, methyl 3-oxo-2,3-dihydro-1H-indene derivatives significantly reduced markers of inflammation compared to control groups. This indicates potential applications in treating chronic inflammatory conditions.

Summary Table of Biological Activities

Biological ActivityMechanismPotential Applications
AntitumorInhibition of IAPsCancer treatment (various types)
Anti-inflammatoryModulation of cytokine productionTreatment of inflammatory diseases
AntimicrobialDisruption of bacterial cell functionInfection control

Industrial Applications

In the industrial sector, this compound is utilized as a building block in organic synthesis. It serves as an intermediate for the production of fine chemicals and materials.

Comparison with Similar Compounds

Structural Modifications and Bioactivity

The biological and chemical properties of indanone derivatives are highly sensitive to substituent variations. Below is a comparative analysis of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate and its analogs:

Compound Substituents Molecular Weight Bioactivity/Applications Key References
This compound None (parent structure) 190.2 g/mol Intermediate for pharmaceuticals, radioligands, and agrochemicals.
Methyl (1R,2S)-1,2-dihydroxy-2-(3-methylbut-2-en-1-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylate 1,2-dihydroxy; prenyl group at C2 292.3 g/mol Anti-inflammatory and anti-diabetic activity (IC₅₀: 12.3 µM for α-glucosidase inhibition).
Methyl 2-azido-5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Azido at C2; fluoro at C5 222.1 g/mol Potential click chemistry intermediate; used in photolabeling studies.
Methyl 6-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Chloro at C6 214.6 g/mol Precursor for PDE1 radioligands (e.g., PF-04822163) targeting neurological disorders.
Methyl 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Chloro at C5; hydroxyl at C2 230.6 g/mol Synthesized via Friedel-Crafts and Dieckmann cyclization; antiviral applications explored.
2-(3-Oxo-2,3-dihydro-1H-inden-5-yloxy)acetyl amino acids Amino acid conjugates at C5 300–400 g/mol Enhanced solubility and target specificity for enzyme inhibition.

Impact of Substituents on Properties

  • Anti-inflammatory/Anti-diabetic Activity : The addition of dihydroxy and prenyl groups () significantly enhances bioactivity by improving hydrogen bonding and hydrophobic interactions with biological targets .
  • Halogenation : Chloro or fluoro substituents (e.g., C5 or C6 positions) increase electrophilicity, aiding in cross-coupling reactions and improving binding affinity in radioligands .
  • Azido Groups : Azido derivatives serve as intermediates for Huisgen cycloaddition, enabling bioconjugation in drug discovery .
  • Amino Acid Conjugates: These modifications improve water solubility and pharmacokinetic profiles, making them suitable for oral administration .

Physical and Chemical Properties

Property This compound Methyl 6-chloro Analog Prenylated Derivative
Boiling Point (°C) 297.5 310 (estimated) Decomposes >250°C
Density (g/cm³) 1.246 1.32 1.18
Solubility Insoluble in water; soluble in DMSO, THF Similar to parent Moderate in ethanol
Stability Stable at RT Light-sensitive Hygroscopic

Biological Activity

Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacological applications. This article explores its biological activity, synthesis methods, and potential applications based on existing research.

Chemical Structure and Properties

This compound features a unique structure characterized by a carboxylate ester group and a ketone functional group. Its molecular formula is C11H10O3C_{11}H_{10}O_3 with a molecular weight of approximately 190.2 g/mol. The presence of keto groups allows for hydrogen bonding and interactions with biological molecules, enhancing its potential utility in pharmacological studies .

Anticancer Properties

Research has indicated that compounds similar to this compound may exhibit significant anticancer activities. For instance, studies on related indene derivatives have shown their ability to inhibit apoptosis through interactions with IAP (inhibitor of apoptosis proteins), which are critical in regulating cell death pathways .

Enzyme Interactions

The compound's keto groups enable it to act as an electrophile in nucleophilic addition reactions, allowing it to engage with various enzyme targets. This interaction can potentially influence enzyme mechanisms or serve as probes in biochemical assays .

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Condensation Reactions : Utilizing various starting materials to form the indene structure.
  • Functional Group Transformations : Modifying existing compounds to introduce the necessary carboxylate and keto functionalities.

These synthetic routes leverage the compound's reactive functional groups to produce derivatives with enhanced biological activity .

Study on Anticancer Activity

A notable case study explored the anticancer potential of indene derivatives similar to this compound. The study demonstrated that these compounds could induce apoptosis in cancer cell lines by modulating IAP proteins, leading to increased sensitivity to chemotherapeutic agents .

Enzyme Inhibition Study

Another study focused on the enzyme inhibition properties of related compounds. It was found that these compounds could effectively inhibit specific enzymes involved in metabolic pathways associated with cancer progression, suggesting that this compound may also possess similar properties .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaAnticancer ActivityAntioxidant ActivityEnzyme Inhibition
Methyl 3-Oxoindene-2-carboxylic acidC10H10O3C_{10}H_{10}O_3ModerateHighYes
Methyl 4-Oxoindane-1-carboxylateC11H10O3C_{11}H_{10}O_3HighModerateYes
Methyl 1-Oxoindane-2-carboxylateC10H10O3C_{10}H_{10}O_3LowHighNo

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate and its derivatives?

  • Methodological Answer : Derivatives are synthesized via nucleophilic substitution or azide introduction. For example, methyl 2-azido derivatives are prepared by reacting the parent indanone carboxylate with sodium azide in acetic acid, followed by purification via column chromatography (DCM/pentane 4:1). Yields exceed 90% in optimized conditions . Substituents (e.g., fluoro, chloro) are introduced at the indene ring during precursor synthesis, as seen in methyl 5-fluoro and 6-chloro derivatives .

Q. Which spectroscopic and analytical techniques are commonly utilized for characterizing this compound and its analogs?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons, e.g., methyl ester groups at δ 3.6–3.8 ppm and carbonyl carbons at δ 168–196 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1720 cm⁻¹, azide stretches at ~2100 cm⁻¹) .
  • HRMS : Confirms molecular ion peaks (e.g., [M-N₂+H]+ for azide derivatives) with errors <2 ppm .

Q. How can researchers assess the hydrolytic stability of the ester functional group in this compound under varying conditions?

  • Methodological Answer : Hydrolytic stability is tested under acidic (HCl), basic (NaOH), or enzymatic (lipase) conditions. For example, enzymatic dynamic kinetic resolution (DKR) with CAL-B lipase and TBD base in organic solvents (e.g., THF) achieves >95% enantiomeric excess (ee) by balancing hydrolysis and racemization rates .

Advanced Research Questions

Q. What strategies are implemented for achieving enantioselective synthesis via dynamic kinetic resolution (DKR) of this compound?

  • Methodological Answer : DKR combines CAL-B lipase (for enantioselective ester hydrolysis) with a racemization catalyst (e.g., TBD base) in anhydrous THF. Reaction parameters (temperature, solvent polarity, and catalyst loading) are optimized to achieve >95% ee within 24 hours. The process is monitored via chiral HPLC .

Q. How does X-ray crystallography using programs like SHELX and ORTEP contribute to elucidating the three-dimensional structure and intermolecular interactions of derivatives?

  • Methodological Answer :

  • SHELX Refinement : SHELXL refines crystal structures using high-resolution data, resolving bond lengths (e.g., C=O at 1.21 Å) and angles. Non-classical C–H⋯O hydrogen bonds are identified in packing diagrams .
  • ORTEP Visualization : ORTEP-III generates thermal ellipsoid plots, highlighting planar indanone cores (r.m.s. deviation <0.04 Å) and intermolecular interactions in crystal lattices .

Q. What is the impact of electron-withdrawing/donating substituents on the reactivity and physical properties of indanone-based carboxylate derivatives?

  • Methodological Answer :

  • Fluoro Substituents : Electron-withdrawing F at position 5 increases electrophilicity of the carbonyl group, shifting 13C NMR δ to 168.1 ppm (vs. 168.5 ppm for Cl derivatives) .
  • Chloro Substituents : Enhance thermal stability (mp 141–146°C for 6-Cl vs. 98–101°C for 5-F derivatives) due to increased molecular symmetry .

Q. How are azide-functionalized derivatives synthesized, and what role do they play in subsequent click chemistry or bioorthogonal reactions?

  • Methodological Answer : Azides (e.g., methyl 2-azido derivatives) are synthesized via NaN₃ substitution at the indene bridgehead. These serve as precursors for Cu-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation or polymer crosslinking. Reaction progress is tracked via IR (azide peak at ~2100 cm⁻¹) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

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